(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(2-nitrophenyl)methanone
Description
The compound “(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(2-nitrophenyl)methanone” is a methanone derivative featuring a piperazine core linked to two distinct pharmacophores: a 2-nitrophenyl group and a 4-(furan-2-yl)thiazol-2-ylmethyl substituent. The piperazine ring enhances solubility and bioavailability, while the thiazole-furan moiety contributes to aromatic stacking interactions.
Properties
IUPAC Name |
[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(2-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c24-19(14-4-1-2-5-16(14)23(25)26)22-9-7-21(8-10-22)12-18-20-15(13-28-18)17-6-3-11-27-17/h1-6,11,13H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZPZVLVUBADQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(2-nitrophenyl)methanone, often referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A furan ring
- A thiazole moiety
- A piperazine ring
- A nitrophenyl group
This unique combination of functional groups contributes to its diverse biological activities.
Antitumor Activity
Several studies have indicated that thiazole-containing compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances cytotoxicity.
| Compound | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Induces apoptosis via Bcl-2 inhibition |
| Compound B | 1.98 ± 1.22 | Disrupts microtubule dynamics |
Antimicrobial Activity
Thiazole derivatives have also been noted for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been demonstrated in various studies, suggesting its potential as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Anticonvulsant Activity
Research indicates that certain thiazole derivatives possess anticonvulsant properties. The mechanism involves modulation of neurotransmitter systems, which may provide therapeutic benefits for epilepsy.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : Interaction with neurotransmitter receptors can lead to anticonvulsant effects.
- DNA Interaction : Some studies suggest that thiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
Case Studies
- Antitumor Efficacy :
- A study evaluated the efficacy of a thiazole derivative similar to our compound on human cancer cell lines and found significant reductions in cell viability at low concentrations.
- Antimicrobial Testing :
- Another research project tested the compound against a panel of bacterial strains, demonstrating effective inhibition comparable to standard antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares the target compound with structurally related derivatives from the evidence:
*Calculated based on structural components.
†Estimated from synthesis protocols in .
Key Observations:
- Molecular Weight: The target compound (387.07 g/mol) is heavier than simpler analogs like K940-0635 (257.29 g/mol) but lighter than sulfonyl-substituted derivatives (e.g., 9eb, 483 g/mol).
- Thermal Stability: High melting points in sulfonyl-containing compounds (e.g., 9eb, 250–252°C) suggest increased crystallinity due to polar groups, whereas furan-thiazole derivatives (e.g., 4h, 126–128°C) exhibit lower thermal stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
